

Ferrous bicarbonate vs ferrous carbonate solubility.

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Compound of Interest

Compound Name: Ferrous bicarbonate

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An In-depth Technical Guide to the Aqueous Solubility of Ferrous Carbonate and the **Ferrous Bicarbonate** System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The comparative solubility of ferrous iron in carbonate-containing aqueous systems is a critical parameter in fields ranging from geochemistry and corrosion science to pharmacology. A common point of confusion arises between ferrous carbonate (FeCO_3) and **ferrous bicarbonate** ($\text{Fe}(\text{HCO}_3)_2$). This guide clarifies that ferrous carbonate is a sparingly soluble solid, whereas **ferrous bicarbonate** exists only as a transient species in aqueous solution. Therefore, a direct solubility comparison is not chemically appropriate. Instead, this document provides an in-depth analysis of the solubility of solid ferrous carbonate and contrasts it with the chemical equilibria that govern the concentration of dissolved ferrous iron in bicarbonate-rich solutions. We present quantitative solubility data, detailed experimental protocols for solubility determination, and visual diagrams of the underlying chemical and experimental processes to provide a comprehensive technical resource.

Chemical Distinction: Ferrous Carbonate vs. Ferrous Bicarbonate

Ferrous Carbonate (FeCO_3): Also known as iron(II) carbonate, this compound is a white to grayish solid that occurs naturally as the mineral siderite.[1][2][3] It is a stable compound that can be isolated, although it is susceptible to oxidation. Its presence in water is governed by conventional solid-liquid phase equilibria, and its solubility is defined by a solubility product constant (K_{sp}). Ferrous carbonate is poorly soluble in neutral water but its solubility increases significantly in acidic conditions.[1][3]

Ferrous Bicarbonate ($\text{Fe}(\text{HCO}_3)_2$): This compound is not a stable, isolatable solid. It exists only in aqueous solutions where dissolved carbon dioxide (forming carbonic acid) allows for a significant concentration of bicarbonate ions (HCO_3^-) to be in equilibrium with ferrous ions (Fe^{2+}).[3][4] The term "**ferrous bicarbonate** solubility" is therefore a misnomer; it more accurately refers to the concentration of dissolved ferrous iron that can be maintained in a bicarbonate-buffered aqueous system. This concentration is not a fixed value but is highly dependent on the dynamic equilibrium influenced by pH and the partial pressure of carbon dioxide (pCO_2).[5][6]

Quantitative Solubility Data

The solubility of the two iron forms is presented below. For ferrous carbonate, this is expressed as its solubility product (K_{sp}). For the **ferrous bicarbonate** system, the key influencing factors on dissolved iron concentration are described.

Table 1: Solubility Data for Ferrous Carbonate (FeCO_3)

This table summarizes the experimentally determined solubility and solubility product constant (K_{sp}) for solid ferrous carbonate in water at or near standard conditions (25 °C). The K_{sp} represents the equilibrium between the solid and its constituent ions: $\text{FeCO}_3(\text{s}) \rightleftharpoons \text{Fe}^{2+}(\text{aq}) + \text{CO}_3^{2-}(\text{aq})$.

Parameter	Value	Temperature (°C)	Reference(s)
Solubility	0.0067 g/L (6.7 mg/L)	25	[2][7]
~0.01 g/100 mL (100 mg/L)	Room Temp.	[1]	
0.072 g/100g (720 mg/L)	18	[8]	
Solubility Product (K _{sp})	1.28 × 10 ⁻¹¹	25	[2]
3.13 × 10 ⁻¹¹	25	[9]	
3.1 × 10 ⁻¹¹	25	[10]	
3.5 × 10 ⁻¹¹	25	[11]	

Note: The variation in reported values can be attributed to differences in experimental conditions, such as ionic strength and the analytical methods used.

Table 2: Key Factors Governing Dissolved Ferrous Iron Concentration in Bicarbonate Solutions

The concentration of dissolved Fe²⁺ in equilibrium with the carbonate system is not constant. It is governed by Le Châtelier's principle applied to the equilibria involving carbonic acid, bicarbonate, and carbonate ions.

Factor	Effect on Dissolved Fe ²⁺ Concentration	Chemical Rationale	Reference(s)
pH	Decreasing pH significantly increases dissolved Fe ²⁺ .	At lower pH, H ⁺ ions react with carbonate (CO ₃ ²⁻) and bicarbonate (HCO ₃ ⁻) ions, shifting the equilibrium away from solid FeCO ₃ precipitation and favoring dissolved Fe ²⁺ . ^{[1][12]} The dissolution reaction is FeCO ₃ (s) + H ⁺ ⇌ Fe ²⁺ (aq) + HCO ₃ ⁻ (aq). ^[13]	^{[1][12][13]}
Partial Pressure of CO ₂ (pCO ₂)	Increasing pCO ₂ increases dissolved Fe ²⁺ .	Higher dissolved CO ₂ forms more carbonic acid (H ₂ CO ₃), which lowers the pH and increases the bicarbonate concentration, thereby increasing the capacity of the water to hold ferrous ions in solution.	^{[4][5][14]}
Temperature	Exhibits complex and somewhat limited dependence.	While reaction kinetics increase with temperature, the K _{sp} of FeCO ₃ shows only a slight temperature dependency. ^{[13][15]} One study formulated the relationship as	^{[13][14][15]}

$$\text{pK}_{\text{sp}} = 0.0314T(^{\circ}\text{C}) + 10.20.[13]$$

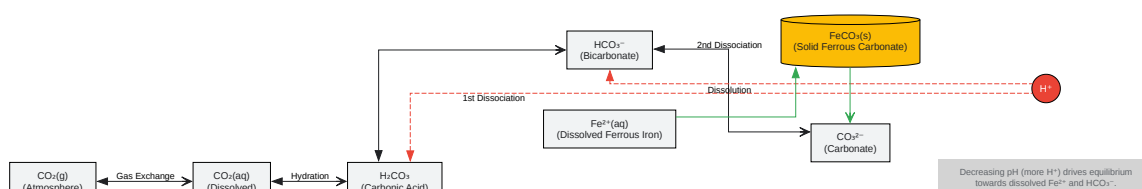
Ionic Strength

Increasing ionic strength can reduce the rate of FeCO_3 nucleation and precipitation.

High concentrations of other ions can interfere with the formation of the FeCO_3 crystal lattice, potentially allowing for a higher concentration of dissolved Fe^{2+} before precipitation occurs. [12][14]

Visualization of Chemical and Experimental Processes

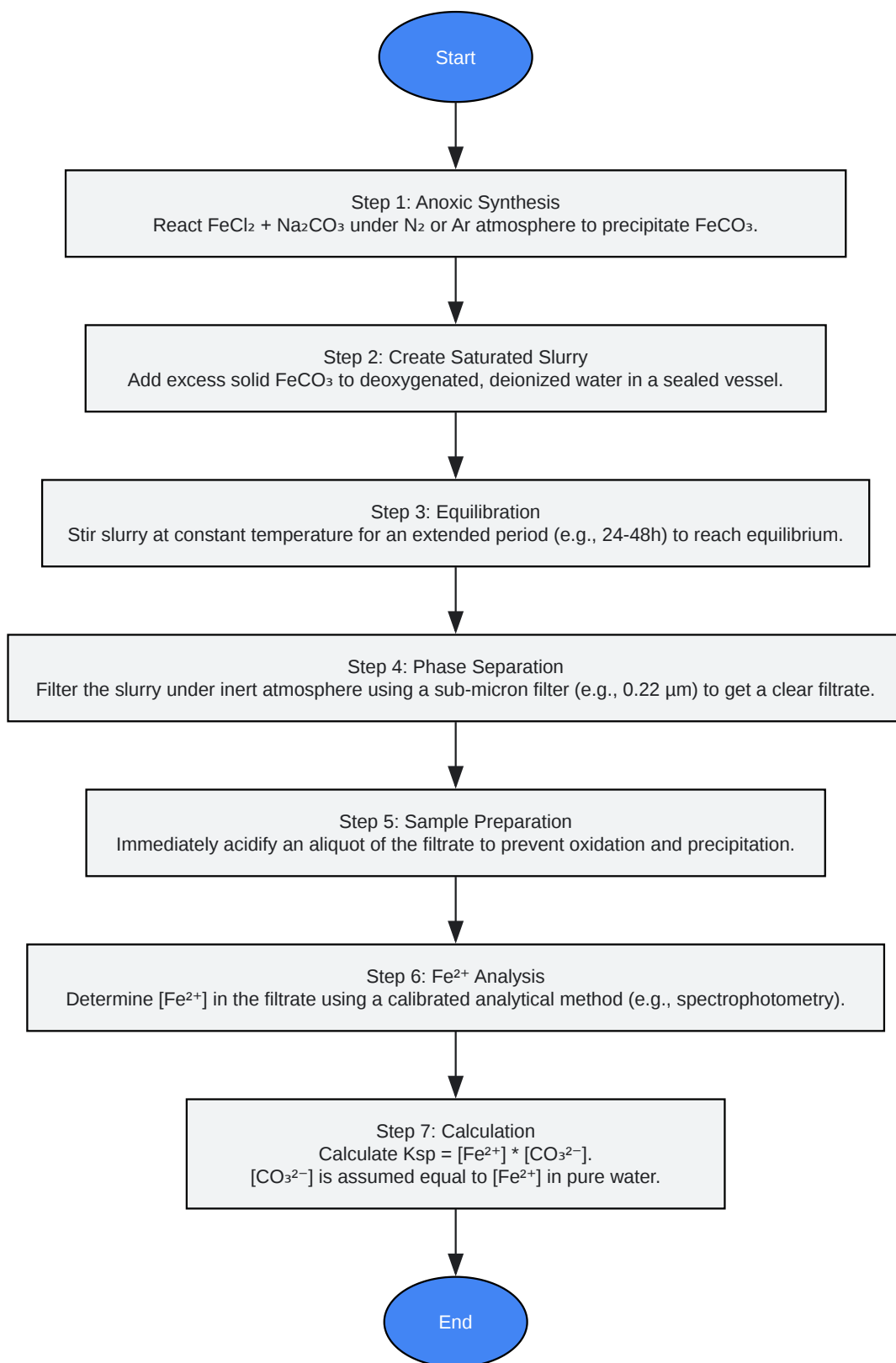
Diagram 1: Chemical Equilibria in the Fe(II)-CO₂-H₂O System



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Caption: Equilibrium relationships in the aqueous ferrous-carbonate system.

Diagram 2: Experimental Workflow for K_{sp} Determination of Ferrous Carbonate



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Caption: Workflow for the experimental determination of the K_{sp} of FeCO_3 .

Experimental Protocols

Protocol 1: Determination of the Solubility Product (K_{sp}) of Ferrous Carbonate

This protocol outlines a method for determining the K_{sp} of FeCO₃, emphasizing the need for anoxic conditions to prevent the oxidation of Fe(II) to Fe(III).

1. Materials and Reagents:

- Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
- Anhydrous sodium carbonate (Na₂CO₃)
- Deionized water, deoxygenated by bubbling with N₂ or Argon gas for >1 hour.
- Nitrogen or Argon gas supply.
- Sealed reaction vessel or glovebox.
- Constant temperature water bath or shaker.
- Syringe filtration unit with ≤ 0.22 μm filters.
- Standard analytical equipment for iron determination.

2. Procedure:

- Synthesis of FeCO₃:
 - All steps must be performed under an inert atmosphere (e.g., in a glovebox).
 - Prepare separate, deoxygenated solutions of a ferrous salt (e.g., 0.1 M FeCl₂) and a carbonate source (e.g., 0.1 M Na₂CO₃).[\[16\]](#)
 - Slowly add the ferrous chloride solution to the sodium carbonate solution with constant stirring. A white precipitate of FeCO₃ will form.[\[16\]](#)

- Isolate the precipitate by filtration under an inert atmosphere. Wash the solid several times with deoxygenated deionized water to remove soluble impurities like NaCl. Dry the product under vacuum.[\[16\]](#)
- Preparation of Saturated Solution:
 - Add an excess of the synthesized FeCO_3 solid to a known volume of deoxygenated deionized water in a sealed flask.
 - Place the sealed flask in a constant temperature shaker/bath and agitate for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
- Sample Collection and Analysis:
 - Allow the solid to settle.
 - Withdraw a sample of the supernatant using a syringe and immediately filter it through a $\leq 0.22 \mu\text{m}$ filter to remove all solid particles. This step must be done quickly to minimize air exposure.
 - Immediately acidify a precise volume of the clear filtrate (e.g., with HNO_3 or HCl) to a $\text{pH} < 2$. This stabilizes the Fe^{2+} and prevents precipitation.[\[17\]](#)[\[18\]](#)
 - Determine the concentration of dissolved Fe^{2+} in the acidified sample using a standardized analytical method, such as that described in Protocol 2.
- Ksp Calculation:
 - The dissolution equilibrium is $\text{FeCO}_3(\text{s}) \rightleftharpoons \text{Fe}^{2+}(\text{aq}) + \text{CO}_3^{2-}(\text{aq})$.
 - In pure water, the molar concentration of Fe^{2+} is equal to the molar concentration of CO_3^{2-} .
 - Therefore, $K_{\text{sp}} = [\text{Fe}^{2+}][\text{CO}_3^{2-}] = [\text{Fe}^{2+}]^2$. Calculate K_{sp} using the experimentally determined Fe^{2+} concentration.

Protocol 2: Spectrophotometric Analysis of Dissolved Ferrous Iron (Fe^{2+})

This protocol describes the widely used 1,10-phenanthroline method for the quantitative determination of dissolved ferrous iron.[\[19\]](#)[\[20\]](#)

1. Principle: Ferrous iron (Fe^{2+}) reacts with three molecules of 1,10-phenanthroline to form an intensely red-orange colored complex, $[\text{Fe}(\text{phen})_3]^{2+}$. The intensity of the color, measured via absorbance at $\lambda_{\text{max}} \approx 510 \text{ nm}$, is directly proportional to the Fe^{2+} concentration. Any Fe^{3+} present in the sample must first be reduced to Fe^{2+} using a reducing agent like hydroxylamine hydrochloride.[\[19\]](#)

2. Reagents:

- Standard Iron Solution (e.g., $5.0 \times 10^{-4} \text{ M}$): Prepared by dissolving a known mass of primary standard ferrous ammonium sulfate hexahydrate, $\text{Fe}(\text{NH}_4)_2(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$, in deionized water containing a small amount of sulfuric acid to prevent hydrolysis.[\[19\]](#)
- 1,10-Phenanthroline Solution (e.g., 0.1% w/v): Dissolve 1,10-phenanthroline in warm deionized water.
- Hydroxylamine Hydrochloride Solution (e.g., 10% w/v): Reducing agent to convert any trace Fe^{3+} to Fe^{2+} .[\[19\]](#)
- Sodium Acetate Buffer Solution (e.g., 1.2 M): To maintain the pH of the solution in the optimal range of 3 to 9 for complex formation.[\[19\]](#)

3. Procedure:

- Preparation of Calibration Curve:
 - Prepare a series of standard solutions with known Fe^{2+} concentrations by accurately diluting the stock standard iron solution into volumetric flasks.
 - To each flask (and a "blank" containing only deionized water), add the hydroxylamine hydrochloride solution, the 1,10-phenanthroline solution, and the sodium acetate buffer.[\[21\]](#)

- Dilute to the mark with deionized water and mix thoroughly. Allow 10-15 minutes for full color development.[\[20\]](#)
- Using a spectrophotometer, measure the absorbance of each standard at ~510 nm against the reagent blank.
- Plot a graph of Absorbance vs. Fe^{2+} Concentration (M or mg/L). This is the Beer's Law calibration curve.
- Analysis of Unknown Sample:
 - Take a precise aliquot of the acidified filtrate from Protocol 1 and place it in a volumetric flask.
 - Treat the sample identically to the standards: add hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate buffer.
 - Dilute to the mark, allow for color development, and measure the absorbance at ~510 nm.
 - Use the measured absorbance and the equation of the calibration curve to determine the concentration of Fe^{2+} in the sample.

Conclusion and Implications

This guide has established the fundamental chemical distinction between solid ferrous carbonate and the aqueous **ferrous bicarbonate** system.

- Ferrous Carbonate (FeCO_3) is a sparingly soluble salt with a defined solubility product (K_{sp}) on the order of 10^{-11} . Its solubility is low in neutral water but increases with acidity.
- The concentration of dissolved ferrous iron in bicarbonate-rich waters (the "**ferrous bicarbonate**" system) is not a fixed solubility value but a dynamic equilibrium. High concentrations of dissolved Fe^{2+} are favored by conditions that lower pH and increase the total dissolved carbonate species, primarily a high partial pressure of CO_2 .

For researchers, scientists, and drug development professionals, this distinction is crucial. In geochemical modeling, understanding these equilibria is key to predicting iron transport in groundwater.[\[4\]](#)[\[5\]](#) In corrosion science, the precipitation of FeCO_3 can form a partially

protective layer on steel surfaces, and the conditions governing its formation or dissolution are critical to predicting corrosion rates.[14][15] In drug development, where iron bioavailability is a concern, formulating iron supplements requires controlling the pH and ionic environment to maintain iron in a soluble, absorbable state, avoiding precipitation as insoluble carbonate or hydroxide salts.

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References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Iron(II) carbonate - Wikipedia [en.wikipedia.org]
- 3. FERROUS CARBONATE | 563-71-3 [chemicalbook.com]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. The solubility of ferrous iron in carbonate-bearing waters (1970) | Philip C. Singer | 106 Citations [scispace.com]
- 6. THE SOLUBILITY OF FERROUS IRON IN CARBONATE-BEARING WATERS | Semantic Scholar [semanticscholar.org]
- 7. americanelements.com [americanelements.com]
- 8. iron(II) carbonate [chemister.ru]
- 9. Solubility product constants - EniG. Periodic Table of the Elements [periodni.com]
- 10. Solubility Product Constants or Ksp Values for Insoluble Salts [physicsclassroom.com]
- 11. Ksp Table [owl.oit.umass.edu]
- 12. Ferrous carbonate | 1335-56-4 | Benchchem [benchchem.com]
- 13. Solubility of iron(II) carbonate at temperatures between 30 and 80 degrees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. orbit.dtu.dk [orbit.dtu.dk]

- 16. benchchem.com [benchchem.com]
- 17. Determination of total and dissolved amount of iron in water samples using catalytic spectrophotometric flow injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of Sulfate, Chloride, and Bicarbonate on Iron Stability in a PVC-U Drinking Pipe - PMC [pmc.ncbi.nlm.nih.gov]
- 19. web.pdx.edu [web.pdx.edu]
- 20. youtube.com [youtube.com]
- 21. CHEM 178L Fall 2015 - Yusuf Hussain - LabArchives, Your Electronic Lab Notebook [mynotebook.labarchives.com]
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